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Compound of Interest

Compound Name: N-Methoxyanhydrovobasinediol

Cat. No.: B12442164 Get Quote

Disclaimer: Extensive searches for specific spectroscopic data (NMR, MS) for N-
Methoxyanhydrovobasinediol did not yield any publicly available results. The following

technical guide is a template designed for researchers, scientists, and drug development

professionals, outlining the standard presentation of such data and associated methodologies.

The provided tables contain placeholder data, and the diagrams illustrate hypothetical

scenarios.

Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Data
The structural elucidation of N-Methoxyanhydrovobasinediol would be heavily reliant on one

and two-dimensional NMR spectroscopy.

Table 1: ¹H NMR Spectroscopic Data for N-Methoxyanhydrovobasinediol (Placeholder Data)

(500 MHz, CDCl₃)
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Integration Assignment

7.50 d 8.0 1H H-9

7.20 t 7.5 1H H-11

7.10 t 7.5 1H H-10

6.90 d 8.0 1H H-12

4.50 s - 1H H-17

3.90 s - 3H N-OCH₃

3.60 m - 1H H-3

3.40 dd 12.0, 4.0 1H H-5α

... ... ... ... ...

Table 2: ¹³C NMR Spectroscopic Data for N-Methoxyanhydrovobasinediol (Placeholder Data)

(125 MHz, CDCl₃)
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Chemical Shift (δ) ppm Carbon Type Assignment

170.5 C C-22

140.0 C C-13

135.8 C C-8

128.2 CH C-11

121.0 CH C-10

119.5 CH C-9

110.0 CH C-12

80.5 C C-2

65.2 CH₃ N-OCH₃

... ... ...

Mass Spectrometry (MS) Data
High-resolution mass spectrometry (HRMS) is critical for determining the elemental

composition and confirming the molecular weight of the compound.

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for N-
Methoxyanhydrovobasinediol (Placeholder Data)

Ionization
Mode

Mass Analyzer Calculated m/z Measured m/z
Molecular
Formula

ESI+ TOF [M+H]⁺ 367.2016 367.2018 C₂₁H₂₆N₂O₃

Experimental Protocols
NMR Spectroscopy
Instrumentation: A Bruker Avance III 500 MHz spectrometer (or equivalent) equipped with a

cryoprobe would be utilized for acquiring NMR spectra.
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Sample Preparation: Approximately 5-10 mg of N-Methoxyanhydrovobasinediol would be

dissolved in 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane

(TMS) as an internal standard.

Data Acquisition:

¹H NMR: Spectra would be acquired with a spectral width of 16 ppm, a relaxation delay of

1.0 s, and 16 transients.

¹³C NMR: Spectra would be acquired with a spectral width of 240 ppm, a relaxation delay of

2.0 s, and 1024 transients.

2D NMR: COSY, HSQC, and HMBC experiments would be performed using standard Bruker

pulse programs to establish proton-proton and proton-carbon correlations.

Data Processing: All spectra would be processed using MestReNova (or similar software). The

¹H NMR spectra would be referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm), and

the ¹³C NMR spectra would be referenced to the CDCl₃ solvent peak (δ 77.16 ppm).

High-Resolution Mass Spectrometry (HRMS)
Instrumentation: An Agilent 6545 Q-TOF LC/MS system (or equivalent) with a dual AJS ESI

source would be used.

Sample Preparation: A stock solution of N-Methoxyanhydrovobasinediol would be prepared

in methanol at a concentration of 1 mg/mL. This would be further diluted to 1 µg/mL with 50:50

acetonitrile:water containing 0.1% formic acid.

Data Acquisition: The sample would be introduced via direct infusion at a flow rate of 5 µL/min.

The mass spectrometer would be operated in positive ion mode with a mass range of m/z 100-

1000. The capillary voltage would be set to 3500 V, and the fragmentor voltage to 175 V.

Data Processing: Data would be acquired and processed using Agilent MassHunter software.

The measured mass would be compared to the calculated mass for the protonated molecule

[M+H]⁺ to confirm the elemental composition.
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Experimental Workflow
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Caption: Experimental workflow for spectroscopic data acquisition and analysis.

Hypothetical Signaling Pathway Involvement
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Caption: Hypothetical signaling pathway involving N-Methoxyanhydrovobasinediol.
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To cite this document: BenchChem. [Spectroscopic and Methodological Profile of N-
Methoxyanhydrovobasinediol: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b12442164#spectroscopic-data-nmr-ms-
for-n-methoxyanhydrovobasinediol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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